2-Chloro-1-(propan-2-yl)-1H-indole-3-carboxylic acid
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Overview
Description
2-Chloro-1-propan-2-yl-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the second position, a propan-2-yl group at the first position, and a carboxylic acid group at the third position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-propan-2-yl-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, alkylation, and carboxylation, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-propan-2-yl-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole alcohols or aldehydes .
Scientific Research Applications
2-Chloro-1-propan-2-yl-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to cell signaling and receptor interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-1-propan-2-yl-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
2-Chloroindole: A simpler indole derivative with a chlorine atom at the second position.
1-Methylindole-3-carboxylic acid: An indole derivative with a methyl group at the first position and a carboxylic acid group at the third position.
Uniqueness
2-Chloro-1-propan-2-yl-indole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
66335-21-5 |
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Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
2-chloro-1-propan-2-ylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H12ClNO2/c1-7(2)14-9-6-4-3-5-8(9)10(11(14)13)12(15)16/h3-7H,1-2H3,(H,15,16) |
InChI Key |
VFOBKPQAPOIZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1Cl)C(=O)O |
Origin of Product |
United States |
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